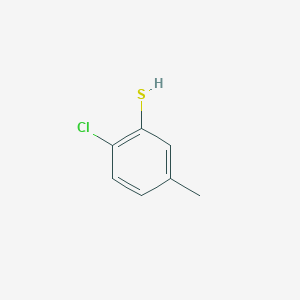

2-Chloro-5-methylbenzenethiol

Description

2-Chloro-5-methylbenzenethiol (CAS: 18858-06-5, molecular formula: C₇H₇ClS) is a substituted benzenethiol featuring a chlorine atom at the 2-position and a methyl group at the 5-position of the aromatic ring. This compound is characterized by its thiol (-SH) functional group, which imparts significant acidity and reactivity. It is commonly used in organic synthesis as a building block for pharmaceuticals, agrochemicals, and ligands in coordination chemistry.

Properties

IUPAC Name |

2-chloro-5-methylbenzenethiol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7ClS/c1-5-2-3-6(8)7(9)4-5/h2-4,9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZQGSFMCSQMPKT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)Cl)S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7ClS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

158.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-5-methylbenzenethiol can be achieved through various methods. One common approach involves the chlorination of 5-methylbenzenethiol. This reaction typically uses chlorine gas (Cl2) in the presence of a catalyst such as iron(III) chloride (FeCl3) to facilitate the substitution reaction. The reaction conditions often include a controlled temperature and an inert atmosphere to prevent unwanted side reactions.

Another synthetic route involves the Friedel-Crafts alkylation of chlorobenzene with methyl chloride (CH3Cl) in the presence of aluminum chloride (AlCl3) as a catalyst. This method introduces the methyl group at the desired position on the benzene ring, followed by thiolation to introduce the thiol group.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale chlorination processes using specialized equipment to handle chlorine gas safely. The reaction conditions are optimized to maximize yield and minimize by-products. The product is then purified through distillation or recrystallization to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-5-methylbenzenethiol undergoes various chemical reactions, including:

Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids using oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

Reduction: The compound can be reduced to form the corresponding thiolate anion using reducing agents like sodium borohydride (NaBH4).

Substitution: The chlorine atom can be substituted with other nucleophiles through nucleophilic aromatic substitution reactions. Common reagents include sodium methoxide (NaOCH3) or sodium amide (NaNH2).

Common Reagents and Conditions

Oxidation: Hydrogen peroxide (H2O2) in aqueous solution, potassium permanganate (KMnO4) in acidic or neutral conditions.

Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.

Substitution: Sodium methoxide (NaOCH3) in methanol, sodium amide (NaNH2) in liquid ammonia.

Major Products

Oxidation: Disulfides (R-S-S-R), sulfonic acids (R-SO3H).

Reduction: Thiolate anion (R-S^-).

Substitution: Various substituted benzenethiols depending on the nucleophile used.

Scientific Research Applications

2-Chloro-5-methylbenzenethiol has several applications in scientific research:

Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex aromatic compounds.

Biology: The compound’s thiol group makes it useful in studying thiol-disulfide exchange reactions, which are important in protein folding and redox biology.

Medicine: Research into thiol-containing compounds has implications for drug development, particularly in designing inhibitors for enzymes that interact with thiol groups.

Industry: It is used in the production of specialty chemicals, including agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-Chloro-5-methylbenzenethiol largely depends on its thiol group. Thiol groups are known to participate in redox reactions, forming disulfide bonds through oxidation. This property is crucial in biological systems, where thiol-disulfide exchange reactions regulate protein function and cellular redox states. The chlorine substituent can also influence the compound’s reactivity by affecting the electron density on the benzene ring, making it more susceptible to nucleophilic attack.

Comparison with Similar Compounds

Substituent Variation: Thiol vs. Amino Groups

2-Amino-5-chlorobenzenethiol (C₆H₆NSCl, ) replaces the methyl group of the target compound with an amino (-NH₂) group. Key differences include:

- Acidity: The thiol group in 2-Chloro-5-methylbenzenethiol (pKa ~6-8) is less acidic than amino-substituted analogs due to the electron-donating nature of the methyl group. In contrast, the amino group in 2-Amino-5-chlorobenzenethiol can act as a hydrogen bond donor/acceptor, enhancing solubility in polar solvents .

- Reactivity: The amino group facilitates nucleophilic substitution reactions, whereas the methyl group in the target compound primarily influences steric hindrance.

Table 1: Comparison of Key Properties

| Compound | Molecular Formula | Key Substituents | Acidity (pKa) | Key Applications |

|---|---|---|---|---|

| This compound | C₇H₇ClS | -SH, -CH₃, -Cl | ~6-8 (thiol) | Pharmaceutical intermediates |

| 2-Amino-5-chlorobenzenethiol | C₆H₆NSCl | -SH, -NH₂, -Cl | ~4-6 (thiol) | Metal chelation, catalysis |

Heterocyclic Analogs

5-Chloro-2-benzothiazolethiol () incorporates a benzothiazole ring fused with the thiol group. Differences include:

- Electronic Effects : The benzothiazole ring’s electron-deficient nature increases the thiol’s acidity compared to the benzene-based target compound.

- Biological Activity : Heterocyclic structures like benzothiazole are associated with enhanced antimicrobial and antitumor properties, making them valuable in drug discovery .

Functional Group Variation: Thiol vs. Hydroxyl

5-Amino-6-chloro-o-cresol () replaces the thiol with a hydroxyl (-OH) group. Key contrasts:

- Hydrogen Bonding : The hydroxyl group forms stronger hydrogen bonds than thiols, influencing crystal packing (as per Etter’s graph set analysis in ).

- Oxidation Stability: Thiols are prone to oxidation (forming disulfides), whereas phenols are more stable but susceptible to electrophilic substitution .

Biological Activity

2-Chloro-5-methylbenzenethiol, also known as 2-chloro-5-methylthiophenol, is a compound that has garnered interest for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The molecular formula of this compound is C7H7ClS. The presence of a chlorine atom and a thiol group (-SH) contributes to its reactivity and biological interactions. The compound's structure can be represented as follows:

The biological activity of this compound is primarily attributed to its thiol group, which can form covalent bonds with proteins and enzymes. This interaction may lead to the inhibition of various biological pathways. The chlorine substituent enhances the compound's reactivity, allowing it to interact with specific molecular targets, including:

- Enzymes : The thiol group can influence enzyme activity by forming disulfide bonds or modifying active sites.

- Receptors : The compound may bind to specific receptors, altering cellular signaling pathways.

Biological Activities

Research has indicated several biological activities associated with this compound:

- Antimicrobial Activity : Studies have shown that compounds containing thiol groups exhibit antimicrobial properties. This compound has been evaluated for its efficacy against various bacterial strains.

- Anticancer Potential : Preliminary studies suggest that this compound may possess anticancer properties, potentially through mechanisms involving apoptosis induction in cancer cells.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | References |

|---|---|---|

| Antimicrobial | Inhibition of bacterial growth | |

| Anticancer | Induction of apoptosis in cancer cells | |

| Enzyme Inhibition | Modulation of enzyme activity |

Case Studies

-

Antimicrobial Efficacy :

A study evaluated the antimicrobial activity of various thiols, including this compound, against common pathogens such as Staphylococcus aureus and Escherichia coli. The results indicated significant inhibition zones, suggesting strong antimicrobial potential. -

Cancer Cell Line Studies :

In vitro studies using human cancer cell lines demonstrated that treatment with this compound resulted in reduced cell viability and increased markers of apoptosis. This highlights its potential as a therapeutic agent in cancer treatment.

Comparative Analysis with Similar Compounds

To further understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

Table 2: Comparison with Similar Compounds

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 4-Bromo-2-chlorobenzenethiol | Contains bromine; enhanced reactivity | Antimicrobial |

| 4-Chloro-3,5-dihydroxytoluene | Hydroxyl groups; different mechanism | Antioxidant |

| 2-Chloro-5-methylresorcinol | Similar structure; distinct activity | Anticancer |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.